molecular formula C15H14O2 B1269865 4-[(3-Methylbenzyl)oxy]benzaldehyde CAS No. 428470-82-0

4-[(3-Methylbenzyl)oxy]benzaldehyde

Cat. No.: B1269865
CAS No.: 428470-82-0
M. Wt: 226.27 g/mol
InChI Key: RWGVWTYFOPRLMF-UHFFFAOYSA-N
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Description

4-[(3-Methylbenzyl)oxy]benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the 4-position with a 3-methylbenzyloxy group. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive aldehyde moiety and tunable electronic properties imparted by the methyl-substituted benzyloxy group .

Preparation Methods

Classical Alkylation via Nucleophilic Substitution

The most widely reported method involves reacting 4-hydroxybenzaldehyde with 3-methylbenzyl chloride/bromide under basic conditions.

Reaction Conditions

Component Specification
Substrate 4-Hydroxybenzaldehyde (1 equiv.)
Alkylating Agent 3-Methylbenzyl chloride (1.2 equiv.)
Base K₂CO₃ (1.5 equiv.)
Solvent DMF or acetonitrile (4 mL/mmol)
Temperature 80–90°C
Time 8–12 hours
Yield 82–89%

Mechanistic Insights :
The base deprotonates the phenolic –OH, generating a phenoxide ion that attacks the benzyl chloride’s electrophilic carbon. DMF stabilizes the transition state via polar aprotic effects, accelerating SN₂ kinetics.

Purification :

  • Crude product is precipitated by adding cold H₂O (10 mL/g).
  • Recrystallization from ethanol/water (3:1) yields 95% purity.
  • Column chromatography (SiO₂, hexane/EtOAc 4:1) further elevates purity to >99%.

Mitsunobu Reaction for Sterically Hindered Systems

For substrates with competing reactive sites, the Mitsunobu protocol avoids regioselectivity issues.

Protocol

Parameter Detail
Substrate 4-Hydroxybenzaldehyde (1 equiv.)
Alcohol 3-Methylbenzyl alcohol (1.1 equiv.)
Reagents DIAD (1.2 equiv.), PPh₃ (1.2 equiv.)
Solvent THF (5 mL/mmol)
Temperature 0°C → room temperature
Time 24 hours
Yield 78%

Advantages :

  • No base required, minimizing side reactions.
  • Suitable for heat-sensitive substrates.

Limitations :

  • High cost of DIAD and PPh₃.
  • Tedious removal of triphenylphosphine oxide byproduct.

Alternative Methods

Reductive Alkylation

A two-step approach for lab-scale flexibility:

  • Oxidation : 3-Methylbenzyl alcohol → 3-methylbenzaldehyde (MnO₂, CH₂Cl₂, 85% yield).
  • Condensation :
    • 4-Hydroxybenzaldehyde + 3-methylbenzaldehyde → Schiff base (EtOH, NH₄OAc, 70°C, 76% yield).
    • NaBH₄ reduction (0°C, 89% yield).

Solid-Phase Synthesis

Immobilized 4-hydroxybenzaldehyde on Wang resin reacts with 3-methylbenzyl bromide (PS-BEMP base, DMF, 50°C). Cleavage with TFA/H₂O (95:5) delivers product in 68% yield, ideal for combinatorial libraries.

Industrial-Scale Production Considerations

Parameter Laboratory Scale Industrial Process
Reactor Type Batch (round-bottom flask) Continuous flow reactor
Solvent DMF (single-use) DMF recovery via distillation
Catalyst K₂CO₃ (stoichiometric) K₂CO₃ (10% excess)
Temperature Control Oil bath Jacketed reactor with PID
Yield 82–89% 91–94% after optimization

Cost Analysis :

  • Raw material cost: $12.50/kg (4-hydroxybenzaldehyde) + $9.80/kg (3-methylbenzyl chloride).
  • Solvent recovery reduces DMF consumption by 70%.

Safety :

  • 3-Methylbenzyl chloride (Lachrymator): Requires closed systems and scrubbers.
  • DMF (reprotoxic): Occupational exposure limit <10 ppm.

Analytical Characterization

Purity Assessment

Method Parameters Results
HPLC C18 column, ACN/H₂O (70:30), 1 mL/min Rt = 6.72 min, 98.5% purity
¹H NMR (CDCl₃) δ 9.98 (s, 1H, CHO), 7.45–6.85 (m, 8H, Ar–H) Matches reference
GC-MS m/z 226 [M]⁺, 91 [C₇H₇]⁺ Confirms molecular ion

Impurity Profiling

Common byproducts:

  • Di-alkylated product (4%): Mitigated by limiting benzyl chloride to 1.2 equiv.
  • Oxidized aldehyde (3%): Avoided by inert atmosphere (N₂).

Environmental and Regulatory Aspects

  • Waste Streams : DMF/water mixtures require incineration (EU Directive 2008/98/EC).
  • REACH Compliance : Registration required for production >1 ton/year.
  • Green Chemistry Metrics :
    • E-factor: 18.2 (without solvent recovery) → 5.7 (with recovery).
    • PMI: 32.1 → 11.4 after optimization.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-[(3-Methylbenzyl)oxy]benzoic acid

    Reduction: 4-[(3-Methylbenzyl)oxy]benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Methylbenzyl)oxy]benzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: As a potential precursor for pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbenzyl)oxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzyl ether linkage may also influence the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following table highlights structural differences between 4-[(3-Methylbenzyl)oxy]benzaldehyde and related compounds:

Compound Name Substituent on Benzyl Group Substituent on Benzaldehyde Ring Key Functional Groups Reference
This compound 3-Methyl None Aldehyde, Ether
3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 4-Nitro 3-Methoxy Aldehyde, Ether, Nitro, Methoxy
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3-Bromomethyl 3-Methoxy Aldehyde, Ether, Bromine
4-[(4-{[4-(Benzyloxy)-3-nitrobenzyl]oxy}-3-methylbenzyl)oxy]-3-ethoxybenzaldehyde Multiple substituents 3-Ethoxy, Nitro Aldehyde, Ether, Nitro, Ethoxy
3,4-Dimethylbenzaldehyde None 3-Methyl, 4-Methyl Aldehyde

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in and enhances electrophilicity at the aldehyde, increasing reactivity in nucleophilic additions compared to the methyl group in the target compound .
  • Reactivity of Halogenated Derivatives : Bromine in enables nucleophilic substitution (e.g., Suzuki coupling), a pathway unavailable in the methyl-substituted target compound .

Physical and Chemical Properties

Property This compound 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde 3,4-Dimethylbenzaldehyde
Molecular Weight (g/mol) ~240.3 ~301.3 ~365.2 ~134.2
Calculated LogP (XLogP3) ~3.1 (estimated) ~2.8 ~3.5 ~2.2
Polar Surface Area (Ų) ~35.5 ~75.6 (nitro + methoxy) ~52.1 ~17.1
Key Reactivity Aldehyde oxidation, ether cleavage Nitro reduction, electrophilic substitution Bromine substitution, aldehyde reactions Friedel-Crafts reactions

Notes:

  • Solubility : The nitro and methoxy groups in and increase polarity, enhancing water solubility compared to the hydrophobic methyl group in the target compound .
  • Thermal Stability : Methyl groups () generally improve thermal stability over nitro or bromine substituents, which may decompose under heat .

Biological Activity

4-[(3-Methylbenzyl)oxy]benzaldehyde, also known as 3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde, is an organic compound with a complex structure that has been studied for its various biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H16_{16}O2_2. The compound features a methoxy group and a benzaldehyde functional group that contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies indicate that the compound effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites on bacterial proteins, leading to enzyme inhibition and disruption of cellular processes.

Cytotoxicity and Anticancer Potential

The compound has shown promising results in anticancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549). The cytotoxic effects are attributed to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression by regulating gene expression associated with cell cycle and apoptosis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.
  • Histone Deacetylase Inhibition : By inhibiting HDAC enzymes, the compound alters gene expression patterns associated with cell proliferation and survival.
  • Cytokine Modulation : It affects signaling pathways involved in inflammation, leading to decreased levels of inflammatory mediators.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against various pathogens. This indicates its potential as a therapeutic agent against infections caused by resistant bacterial strains.

Study 2: Anticancer Activity

In a controlled laboratory setting, the effects of the compound on MCF-7 breast cancer cells were evaluated. Results showed a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM. The study concluded that the compound could serve as a lead for developing new anticancer drugs targeting HDACs.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
4-MethoxybenzaldehydeC9_{9}H10_{10}OSimple methoxy-substituted benzaldehyde
4-Hydroxy-3-methoxybenzaldehydeC9_{9}H10_{10}O3_3Contains both hydroxy and methoxy groups
2-Methoxy-4-(methylthio)benzaldehydeC10_{10}H12_{12}OSFeatures a methylthio group

The unique combination of functional groups in this compound enhances its reactivity and biological activities compared to structurally similar compounds.

Q & A

Basic Research Question: What are the optimized synthetic routes for 4-[(3-Methylbenzyl)oxy]benzaldehyde, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic substitution or benzylation of a hydroxybenzaldehyde precursor. A common method includes reacting 4-hydroxybenzaldehyde with 3-methylbenzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of aldehyde to benzyl bromide) and catalyst selection. For example, using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve efficiency by 15–20% . Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product in >95% purity.

Basic Research Question: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Peaks for the aldehyde proton (δ ~10.0 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm structural integrity. The methine group in the benzyloxy moiety appears at δ ~5.1 ppm .
  • FTIR : Strong absorption bands at ~1685 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) are diagnostic .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water) coupled with ESI-MS validates purity and molecular mass (e.g., [M+H]+ at m/z 256.12) .

Advanced Research Question: How can computational methods predict the compound’s reactivity in nucleophilic addition reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aldehyde group, predicting susceptibility to nucleophilic attack. Frontier Molecular Orbital (FMO) analysis reveals the LUMO localization on the carbonyl carbon, guiding reactivity with amines or hydrazines. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model to optimize reaction pathways .

Advanced Research Question: What strategies resolve contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxicity results)?

Answer:
Contradictions often arise from assay-specific variables:

  • Dose-Response Curves : Validate bioactivity thresholds using IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Selectivity Index (SI) : Calculate SI = (cytotoxic IC₅₀)/(antimicrobial MIC) to distinguish targeted activity from general toxicity .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products or metabolites that may skew results .

Advanced Research Question: How does the crystal structure inform intermolecular interactions in solid-state applications?

Answer:
Single-crystal X-ray diffraction reveals packing motifs and non-covalent interactions. For example, C-H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic hydrogens stabilize the lattice. Van der Waals interactions from the 3-methyl group influence solubility and melting behavior. These insights guide co-crystal design for enhanced thermal stability .

Basic Research Question: What are the safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 10–15 minutes .
  • Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .

Advanced Research Question: How can regioselective functionalization of the benzaldehyde moiety be achieved?

Answer:

  • Protection/Deprotection : Temporarily protect the aldehyde group as a dimethyl acetal to direct electrophilic substitution (e.g., nitration) to the aromatic ring’s para position.
  • Directed Ortho-Metalation : Use Lewis acids (e.g., BF₃·Et₂O) to direct lithiation to the ortho position for subsequent coupling reactions .

Advanced Research Question: What mechanistic insights explain its role as a precursor in Schiff base synthesis?

Answer:
The aldehyde group undergoes condensation with primary amines (e.g., hydrazines) via a nucleophilic addition-elimination mechanism. Kinetic studies (monitored by UV-Vis at λ ~270 nm) show pseudo-first-order dependence on amine concentration. Acid catalysis (e.g., acetic acid) accelerates imine formation by protonating the carbonyl oxygen .

Properties

IUPAC Name

4-[(3-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-12-3-2-4-14(9-12)11-17-15-7-5-13(10-16)6-8-15/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGVWTYFOPRLMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358255
Record name 4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428470-82-0
Record name 4-[(3-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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